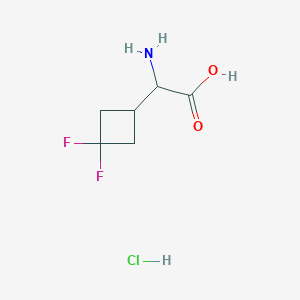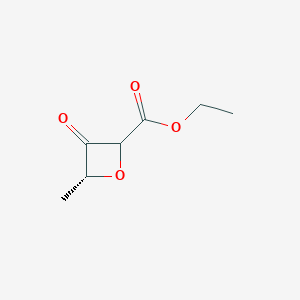
2-Amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride” is a chemical compound with the CAS Number: 2231672-83-4 . It has a molecular weight of 201.6 . The compound is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “2-amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride” and its InChI Code is "1S/C6H9F2NO2.ClH/c7-6(8)1-3(2-6)4(9)5(10)11;/h3-4H,1-2,9H2,(H,10,11);1H" . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the retrieved data.Scientific Research Applications
Synthesis and Characterization
A study on the synthesis and characterization of transition metal complexes with novel amino acid bearing Schiff base ligands reveals the potential of incorporating amino acid derivatives in the creation of compounds with significant antioxidant and enzymatic inhibition properties. The research demonstrates the structural and functional versatility of amino acids in the design of new chemical entities with specific biological activities (Ikram et al., 2015).
Enzymatic Inhibition Studies
Another research application of such amino acid derivatives is in the study of enzymatic inhibition. The compound "1-Amino-2,2-difluorocyclopropane-1-carboxylic acid," closely related to the queried compound, shows significant promise in studying the inhibition of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase. This suggests the potential of 2-Amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride in similar biochemical pathways, highlighting its role in understanding and potentially manipulating plant growth and stress response mechanisms (Liu et al., 2015).
Antimicrobial Applications
Compounds synthesized from amino acids, including structures similar to this compound, have been explored for their antimicrobial properties. Research demonstrates that these compounds can be key synthons for preparing a wide variety of heterocyclic substances with promising antimicrobial activities against a range of bacteria and yeast. This opens avenues for the development of new antimicrobial agents leveraging the unique properties of fluorinated amino acid derivatives (Behbehani et al., 2011).
Corrosion Inhibition
Amino acids, including those with complex structures like "this compound," find applications in corrosion inhibition studies. These studies use quantum chemical and molecular dynamic simulations to evaluate the corrosion inhibitive performance of amino acids on various metals. The findings suggest that amino acids can serve as effective corrosion inhibitors, with potential implications for extending the lifespan of metals in industrial applications (Kaya et al., 2016).
Safety and Hazards
properties
IUPAC Name |
2-amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2.ClH/c7-6(8)1-3(2-6)4(9)5(10)11;/h3-4H,1-2,9H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEJKUPAXINKOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[8-(3,5-Dimethylpyrazol-1-yl)-3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-1-yl]acetamide](/img/structure/B2671111.png)


methanone N-(2,4-dinitrophenyl)hydrazone](/img/structure/B2671116.png)
amine](/img/structure/B2671117.png)


![N-methyl-4-nitro-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-amine](/img/structure/B2671124.png)

![Pyrazin-2-yl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2671127.png)



